molecular formula C9H9ClOS B13166494 1-[(3-Chlorophenyl)sulfanyl]propan-2-one

1-[(3-Chlorophenyl)sulfanyl]propan-2-one

Cat. No.: B13166494
M. Wt: 200.69 g/mol
InChI Key: NCPWNDYYFDDZIR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfanyl]propan-2-one is a chemical compound classified as an aryl sulfide, with the molecular formula C9H9ClOS and a molecular weight of approximately 200.69 g/mol . This organosulfur compound serves as a versatile building block and intermediate in scientific research, particularly in synthetic organic and medicinal chemistry. Its structure, featuring a propan-2-one group linked to a 3-chlorophenyl ring via a sulfur atom, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of structure-activity relationships and in the development of novel compounds with potential biological activity . The compound's mechanism of action in research settings often involves its ability to participate in further chemical transformations; the ketone group can be reduced to an alcohol, as demonstrated in enantiocomplementary bioreduction studies with related aryl sulfanyl propan-2-ones using various yeast strains . Additionally, the sulfur atom can be oxidized to sulfoxides or sulfones, significantly altering the electronic properties and potential reactivity of the molecule . This product is intended for research and development purposes in a controlled laboratory environment. It is not meant for diagnostic or therapeutic applications, and under no circumstances is it suitable for human or veterinary use. For laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)sulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWNDYYFDDZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chlorophenyl Sulfanyl Propan 2 One and Analogues

Established Synthetic Routes for Arylsulfanyl Propan-2-ones

The classical synthesis of arylsulfanyl propan-2-ones, including 1-[(3-chlorophenyl)sulfanyl]propan-2-one, is primarily achieved through nucleophilic substitution reactions. These methods are well-documented and rely on the reactivity of thiophenols with suitable three-carbon electrophiles.

Alkylation Reactions of Substituted Thiophenols with Halogenated Acetones

A primary and straightforward method for synthesizing α-arylsulfanyl ketones is the alkylation of a substituted thiophenol with a halogenated acetone (B3395972), such as chloroacetone (B47974) or bromoacetone. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The process begins with the deprotonation of the substituted thiophenol, for instance, 3-chlorothiophenol (B146429), by a base to form a highly nucleophilic thiolate anion. This anion then attacks the α-carbon of the halogenated acetone, displacing the halide ion and forming the new carbon-sulfur bond. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium ethoxide, while polar aprotic solvents like acetone or acetonitrile (B52724) are often employed.

General Reaction Scheme: Ar-SH + X-CH₂C(O)CH₃ + Base → Ar-S-CH₂C(O)CH₃ + HX + Base

Where Ar = Substituted Phenyl (e.g., 3-Chlorophenyl), X = Cl, Br

Below is a table illustrating typical conditions for this reaction with various substrates.

Thiophenol DerivativeHalogenated AcetoneBaseSolventTypical Yield
ThiophenolChloroacetoneK₂CO₃AcetoneHigh
4-MethylthiophenolBromoacetoneNaOHEthanolGood-High
3-ChlorothiophenolChloroacetoneNaHTHFGood-High
4-NitrothiophenolChloroacetoneEt₃NDichloromethaneModerate-Good

Reaction of Thiophenols with Alpha-Haloketones

This subsection describes the same fundamental reaction as 2.1.1, as halogenated acetones are a class of alpha-haloketones. The reaction involves the formation of a C-S bond through the nucleophilic attack of a thiolate on the carbon atom bearing a halogen adjacent to a carbonyl group. researchgate.net This sulfa-Michael addition is a common and efficient method for creating C-S bonds. acs.org The reactivity of the alpha-haloketone is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making the α-carbon highly electrophilic and susceptible to attack by the soft sulfur nucleophile.

The versatility of this method allows for the synthesis of a wide array of arylsulfanyl propan-2-one analogues by simply varying the substitution pattern on the thiophenol ring. This approach is foundational in organosulfur compound synthesis. taylorandfrancis.combritannica.com

Emerging Synthetic Strategies and Green Chemistry Approaches

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic chemistry has seen the emergence of novel strategies that often avoid harsh conditions, toxic reagents, and complex workups.

Transition-Metal-Free Methodologies in Organosulfur Compound Synthesis

While transition-metal catalysis is a powerful tool for C-S bond formation, concerns over cost, toxicity, and catalyst contamination of the final product have driven the development of metal-free alternatives. nih.govnih.gov Several innovative transition-metal-free strategies have been reported. rsc.orgresearchgate.net

Photochemical Synthesis : A photo-induced C-S radical cross-coupling of aryl iodides and disulfides can synthesize aryl sulfides at room temperature without transition metals or external photosensitizers. researchgate.net This method proceeds through the in-situ generation of thiyl and aryl radicals. researchgate.net

Deaminative Coupling : A novel strategy for synthesizing α-thioaryl esters and nitriles involves the deaminative coupling of α-amino compounds with thiols. rsc.org In this process, the substrates form diazo compounds in situ, which then undergo a transition-metal-free S-H bond insertion reaction with thiophenol derivatives, yielding the corresponding thioethers in moderate to good yields. researchgate.netrsc.org

Iodine-Mediated Oxidative Cross-Coupling : Arylhydrazines and thiols can undergo an oxidative cross-coupling reaction mediated by iodine in water at room temperature. organic-chemistry.org This method avoids transition metals and photocatalysts, offering a broad substrate scope for producing unsymmetrical diaryl sulfides in high yields. organic-chemistry.org

Mechanochemical Synthesis for Organosulfur and Related Heterocycles

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advance in green synthesis. researchgate.net These reactions are often performed in the absence of a solvent (solvent-free) or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing waste.

A study demonstrated the synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a grinding-induced, one-pot, three-component reaction of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine (B178648) hydrate. researchgate.net This solvent-free method, conducted in a simple mortar and pestle, produced the desired products in good to excellent yields. researchgate.net Such techniques offer substantial benefits, including operational simplicity, scalability, and reduced environmental impact, making them highly attractive for synthesizing organosulfur compounds and related heterocycles. researchgate.net

Principles of Green Chemistry in the Synthesis of Arylsulfanyl Derivatives

The synthesis of arylsulfanyl derivatives, including this compound, can be significantly improved by applying the principles of Green Chemistry. thepharmajournal.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key Green Chemistry Principles and Their Application:

PrincipleApplication in Arylsulfanyl Derivative Synthesis
Safer Solvents & Auxiliaries Traditional volatile organic solvents can be replaced with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Mechanochemical synthesis eliminates the need for bulk solvents entirely. researchgate.netjddhs.com
Design for Energy Efficiency Employing energy-efficient techniques such as microwave-assisted synthesis, which can reduce reaction times from hours to minutes, lowers overall energy consumption. jddhs.com Mechanochemical and photochemical reactions often proceed at ambient temperature, avoiding the need for heating or cooling. researchgate.netresearchgate.net
Reduce Derivatives Synthetic routes should be designed to avoid unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. nih.govyoutube.com Developing more selective reactions can eliminate the need for these steps. youtube.com
Catalysis The use of catalytic reagents is superior to stoichiometric reagents. Biocatalysis, using enzymes, can offer high selectivity under mild conditions in aqueous media, presenting a green alternative to traditional chemical catalysts. jddhs.com

By integrating these principles, the synthesis of arylsulfanyl propan-2-ones can become more sustainable, efficient, and environmentally responsible. thepharmajournal.comnih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves the theoretical breaking of bonds, known as disconnections, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. For the target molecule this compound, this analysis provides a clear and logical pathway to its constituent precursors.

Strategic Disconnections for Arylsulfanyl Ketone Scaffolds

The structure of this compound belongs to the class of compounds known as α-arylsulfanyl ketones or α-arylthio ketones. A key principle in retrosynthesis is to disconnect bonds that are relatively easy to form, such as bonds to heteroatoms (e.g., C-S, C-O, C-N). ias.ac.inbham.ac.uk For molecules containing two parts joined by a heteroatom, a disconnection next to that atom is often the most strategic approach as it can significantly simplify the structure. ias.ac.in

In the case of the α-arylsulfanyl ketone scaffold, the most logical and strategic disconnection is the carbon-sulfur (C-S) bond between the sulfur atom and the carbon alpha to the ketone group. This disconnection is considered strategic because it corresponds to a well-established and reliable bond-forming reaction in the forward synthesis: the nucleophilic substitution of a halide by a thiolate anion. ias.ac.innih.govmdpi.com This approach breaks the target molecule into two simpler and more manageable fragments.

The disconnection strategy is illustrated below:

Target MoleculeStrategic DisconnectionResulting Fragments
This compoundC-S Bond Cleavage3-Chlorophenylthiol fragment and a Propan-2-one fragment

This single disconnection greatly simplifies the synthetic problem, leading directly to the identification of the necessary precursor synthons. bham.ac.uk

Identification and Derivation of Precursor Synthons

Following the strategic C-S bond disconnection, the next step is to identify the synthons—idealized ionic fragments—and their corresponding real-world chemical reagents. ias.ac.inox.ac.uk

The disconnection of the C-S bond in this compound yields two primary synthons:

A nucleophilic sulfur synthon: the 3-chlorophenylthiolate anion .

An electrophilic three-carbon keto synthon: the acetonyl cation (⁺CH₂C(O)CH₃).

The practical chemical reagents, or synthetic equivalents, that correspond to these synthons are readily identifiable and generally accessible.

Reagent for the Aryl Thiolate Synthon : The synthetic equivalent for the 3-chlorophenylthiolate anion is 3-chlorobenzenethiol (also known as m-chlorothiophenol). ontosight.aichemspider.comnih.gov This compound is a colorless to pale yellow liquid that can be prepared through methods such as the reduction of the corresponding chlorobenzene (B131634) sulfonyl chloride. ontosight.aigoogle.com A common method involves using zinc and an aqueous acid to reduce 3-chlorobenzenesulfonyl chloride to the desired thiol. google.com

Reagent for the Acetonyl Synthon : The synthetic equivalent for the acetonyl cation is an α-haloketone, typically 1-chloropropan-2-one (chloroacetone) . wikipedia.org Chloroacetone is a colorless liquid with a pungent odor that serves as an excellent electrophile in nucleophilic substitution reactions. wikipedia.org Its synthesis can be achieved through various methods, including the direct chlorination of acetone, often in the presence of a substance like calcium carbonate to neutralize the hydrogen chloride byproduct. sciencemadness.orgprepchem.com

The derivation of these precursors is summarized in the table below.

SynthonReagent (Synthetic Equivalent)Typical Derivation Method
3-Chlorophenylthiolate anion3-ChlorobenzenethiolReduction of 3-chlorobenzenesulfonyl chloride with zinc and acid. google.com
Acetonyl cationChloroacetoneChlorination of acetone. wikipedia.orgprepchem.com

The forward synthesis, therefore, involves the reaction of 3-chlorobenzenethiol with chloroacetone, typically in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion, which then displaces the chloride from chloroacetone to form the target molecule.

Reactivity and Mechanistic Investigations of 1 3 Chlorophenyl Sulfanyl Propan 2 One

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. The ketone functionality of 1-[(3-Chlorophenyl)sulfanyl]propan-2-one makes it an excellent substrate for stereoselective bioreduction reactions, yielding valuable chiral synthons.

Stereoselective Bioreduction of 1-(Arylsulfanyl)propan-2-ones utilizing Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. Studies on a series of 1-(arylsulfanyl)propan-2-ones, including analogs of this compound, have demonstrated the efficacy of various KREDs in producing chiral 1-(arylsulfanyl)propan-2-ols. mnstate.edu

These bioreductions are often carried out using whole-cell biocatalysts, such as yeast strains or recombinant E. coli expressing specific KREDs. For instance, various yeast strains from the genera Candida, Pichia, and Lodderomyces have been shown to be effective in the stereoselective reduction of 1-(arylsulfanyl)propan-2-ones. masterorganicchemistry.com Recombinant KREDs from organisms like Lactobacillus kefir and Rhodococcus aetherivorans have also been successfully employed. mnstate.edumasterorganicchemistry.com These enzymatic systems typically exhibit excellent conversions, often exceeding 90%, and high enantiomeric excesses (ee), frequently greater than 99%. masterorganicchemistry.comyoutube.com

The substituent on the aryl ring can influence the reaction rate. For example, steric hindrance from bulky substituents, such as multiple chlorine atoms, may lead to a lower transformation rate. masterorganicchemistry.com

Enantiocomplementary Approaches to Chiral Arylsulfanyl Propan-2-ols

A significant advantage of biocatalysis is the availability of enantiocomplementary enzymes that can produce either the (R)- or (S)-enantiomer of a chiral alcohol from the same prochiral ketone. This is achieved by selecting KREDs with opposite stereopreferences.

For the reduction of 1-(arylsulfanyl)propan-2-ones, whole cells of Candida parapsilosis (WY12) have been identified as highly efficient biocatalysts for producing the (S)-enantiomers of the corresponding alcohols. masterorganicchemistry.com Conversely, E. coli cells expressing the alcohol dehydrogenase from Lactobacillus kefir (LkADH) are effective in producing the (R)-enantiomers. mnstate.edumasterorganicchemistry.com This enantiocomplementary approach provides access to both enantiopure forms of the chiral alcohol products, which is crucial for their application in the synthesis of pharmaceuticals and other bioactive molecules.

Table 1: Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones

Substrate Biocatalyst Product Enantiomer Conversion (%) Enantiomeric Excess (ee, %)
1-(Phenylsulfanyl)propan-2-one C. parapsilosis (WY12) (S)-1-(Phenylsulfanyl)propan-2-ol >99 >99
1-(Phenylsulfanyl)propan-2-one LkADH (R)-1-(Phenylsulfanyl)propan-2-ol >99 >99
1-[(4-Chlorophenyl)sulfanyl]propan-2-one C. parapsilosis (WY12) (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol 95 >99

Data compiled from studies on 1-(arylsulfanyl)propan-2-ones. masterorganicchemistry.com

Elucidation of Mechanistic Pathways in Bioreduction (e.g., Prelog's Rule)

The stereochemical outcome of KRED-catalyzed reductions can often be predicted by Prelog's rule. This empirical rule states that the hydride from the cofactor (typically NADH or NADPH) is delivered to the Re face of the carbonyl carbon if the enzyme's active site has a "large" and a "small" binding pocket for the substituents of the ketone. This generally leads to the formation of the (S)-alcohol. Conversely, anti-Prelog enzymes deliver the hydride to the Si face, yielding the (R)-alcohol.

Many of the yeast strains and KREDs used for the reduction of 1-(arylsulfanyl)propan-2-ones follow Prelog's rule, catalyzing the formation of (S)-alcohols with high enantiopurity. masterorganicchemistry.com The alcohol dehydrogenase from Lactobacillus kefir (LkADH) is a notable example of an anti-Prelog enzyme, efficiently producing (R)-alcohols. masterorganicchemistry.com The ability to predict the stereochemical outcome based on these models is a valuable tool in the rational design of biocatalytic processes.

Fundamental Organic Reactions of the Ketone Functionality

The carbonyl group of this compound is a key site for a variety of fundamental organic reactions, including nucleophilic additions and reductions.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. While specific examples of nucleophilic additions (other than reduction) to this particular compound are not extensively detailed in the reviewed literature, the general reactivity of ketones allows for a predictable range of transformations.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond, typically catalyzed by a base, results in the formation of a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. pressbooks.pubopenstax.org

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. libretexts.org A phosphonium (B103445) ylide (Wittig reagent) attacks the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Reduction Reactions of the Ketone Moiety

The ketone functionality of this compound can be readily reduced to a secondary alcohol using various chemical reducing agents. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. mnstate.edu This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. A subsequent protonation of the resulting alkoxide by the solvent yields the corresponding alcohol, 1-[(3-Chlorophenyl)sulfanyl]propan-2-ol. This chemical reduction produces a racemic mixture of the (R)- and (S)-enantiomers. mnstate.edu

Table 2: Chemical Reduction of 1-(Arylsulfanyl)propan-2-ones

Substrate Reducing Agent Solvent Product

Data based on the reduction of a closely related analog. mnstate.edu

Theoretical and Computational Chemistry Studies of Reactivity

Due to a lack of published research, the following sections on specific computational analyses for this compound cannot be populated with the requested detailed findings and data tables.

There are no available DFT studies that specifically model the reaction mechanisms of this compound. Such studies would be invaluable for understanding the intricacies of its chemical transformations, but this specific research has not been documented in accessible literature.

Information regarding the transition state geometries and energetic landscapes for reactions involving this compound is absent from the scientific literature. These computational details are crucial for a quantitative understanding of reaction kinetics and pathways.

Specific FMO and MEP analyses for this compound have not been reported. These analyses would provide insight into the molecule's electrophilic and nucleophilic sites and predict its behavior in various chemical reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-[(3-Chlorophenyl)sulfanyl]propan-2-one by mapping the chemical environments of its constituent protons and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities, and integration values of the protons provide a detailed picture of the molecule's proton framework. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene (B1212753) protons adjacent to the sulfur atom, and the methyl protons of the ketone moiety.

The protons on the 3-chlorophenyl ring are anticipated to appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The methylene protons (-S-CH₂-) are deshielded by the adjacent sulfur atom and are expected to appear as a singlet at approximately δ 3.7 ppm. The methyl protons (-C(O)CH₃) are also expected to be a singlet, shifted downfield by the adjacent carbonyl group to around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.4 Multiplet 4H Ar-H
~3.7 Singlet 2H -S-CH₂-

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected for the carbonyl carbon of the ketone group, typically appearing in the range of δ 205-220 ppm. The aromatic carbons of the 3-chlorophenyl ring will produce a series of signals in the δ 125-150 ppm region. The carbon atom bonded to the chlorine will have a characteristic chemical shift within this range. The methylene carbon adjacent to the sulfur atom (-S-CH₂-) is expected around δ 40-50 ppm, and the methyl carbon (-C(O)CH₃) is anticipated to be the most upfield signal, typically in the δ 20-30 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~206 C=O
~135 Ar-C (C-Cl)
~130-134 Ar-C
~125-129 Ar-CH
~45 -S-CH₂-

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group. This peak is typically observed in the range of 1700-1725 cm⁻¹. Other significant absorptions include those for the aromatic C-H and C=C stretching vibrations, as well as the C-S stretching vibration, which is generally weaker and appears in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2920-2850 Medium Aliphatic C-H Stretch
~1715 Strong Ketone C=O Stretch
~1600-1450 Medium Aromatic C=C Stretch
~700-800 Strong C-Cl Stretch

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common fragmentation pathway for ketones is alpha-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene or methyl group. This would lead to the formation of characteristic fragment ions. Another likely fragmentation is the cleavage of the C-S bond. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (an M+2 peak with approximately one-third the intensity of the M peak).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
[M]⁺ and [M+2]⁺ Molecular ion
[M - CH₃]⁺ Loss of a methyl group
[M - C₂H₃O]⁺ Loss of an acetyl group
[C₇H₆ClS]⁺ Fragment from C-C bond cleavage adjacent to the carbonyl
[C₆H₄ClS]⁺ Fragment from cleavage of the S-CH₂ bond

Note: The table lists plausible fragments based on the structure.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analysis of this compound, ensuring its isolation and assessing its purity.

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress, identifying compounds in a mixture, and determining an appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a common stationary phase would be silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation. Visualization of the spot on the TLC plate can be achieved under UV light, as the aromatic ring will be UV active.

Table 5: Typical TLC System for this compound

Stationary Phase Mobile Phase (Eluent) Visualization Method

Note: The solvent ratio is an example and may require optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC would be the standard method to determine its purity, analyze reaction mixtures during its synthesis, and detect any related impurities or degradation products.

While specific HPLC method parameters for this compound are not detailed in the available literature, typical methods for related aromatic ketones can be inferred. Analysis of similar compounds, such as synthetic cathinone (B1664624) derivatives or other profen-related molecules, often employs reverse-phase HPLC. researchgate.netmdpi.com This involves a non-polar stationary phase (like C18) and a polar mobile phase.

A hypothetical HPLC method for analyzing this compound would likely involve a gradient elution to ensure the separation of the main compound from potential starting materials (e.g., 3-chlorothiophenol) and by-products. The mobile phase could consist of a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is typically achieved using a UV detector, set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance, likely in the range of 254-260 nm. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Ketones This table is based on common methodologies for analogous compounds and serves as an example.

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice, governed by intermolecular interactions like hydrogen bonds and van der Waals forces. uky.edu

There is no publicly available crystal structure for this compound in crystallographic databases. However, studies on other substituted propan-1-one derivatives provide insight into the data that would be obtained. researchgate.netuky.eduresearchgate.net For example, the analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] bldpharm.compharmaffiliates.comdioxin-6-yl)prop-2-en-1-one confirmed its molecular geometry and revealed a dihedral angle between the planes of its benzene (B151609) rings. uky.edu Similarly, the crystal structure of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride was stabilized by N-H∙∙∙Cl and C-H∙∙∙Cl hydrogen bonds. mdpi.com

If single crystals of this compound were grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file would contain key data such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this, the exact conformation of the molecule, including the geometry of the propanone side chain relative to the chlorophenyl ring and the C-S-C bond angle of the thioether linkage, could be determined.

Table 2: Example Crystallographic Data for an Analogous Chlorophenyl Compound This table presents typical data obtained from an X-ray crystallography experiment on a related molecular structure and is for illustrative purposes only.

ParameterExample Value
Chemical Formula C₁₇H₁₃ClO₃
Formula Weight 300.73
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.429
b (Å) 8.834
c (Å) 11.180
β (°) 108.87
Volume (ų) 1254.4
Z (molecules/unit cell) 4
R-factor (%) 4.9

Computational Spectroscopic Predictions and Vibrational Analysis

In the absence of extensive experimental data, computational chemistry provides powerful tools for predicting the spectroscopic and structural properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G). researchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties.

A computational study of this compound would begin with an in-silico optimization of its geometry to find the lowest energy conformation. From this optimized structure, a vibrational frequency analysis can be performed. The calculated frequencies, when scaled appropriately, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For instance, characteristic stretching frequencies for the carbonyl group (C=O), the C-S-C thioether linkage, and the C-Cl bond on the aromatic ring could be precisely predicted. researchgate.netmdpi.com

Furthermore, computational models can predict other important parameters. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. researchgate.net The molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites on the molecule. While no specific computational studies for this compound have been published, the methodologies are well-established from research on similar chlorophenyl derivatives. researchgate.netignited.in

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Compound This table illustrates the type of data generated from DFT calculations for analogous molecules. The values are not specific to this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹, Scaled)
Carbonyl (C=O)Stretching~1700-1725
Aromatic C=CStretching~1580-1600
C-H (Aromatic)Stretching~3050-3100
C-ClStretching~650-750
C-SStretching~600-700

Applications in Advanced Organic Synthesis and Material Science

Future Research Directions and Methodological Advancements

Innovation in Green and Sustainable Synthetic Routes for Arylsulfanyl Ketones

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods for producing arylsulfanyl ketones like 1-[(3-Chlorophenyl)sulfanyl]propan-2-one. researchgate.netchemistryjournals.net Traditional synthesis routes often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions, leading to significant waste generation. chemistryjournals.net Future research must pivot towards greener alternatives that align with the 12 principles of green chemistry. tandfonline.comnih.gov

Key areas for innovation include:

Alternative Solvents and Conditions: Replacing conventional solvents with greener options such as water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net Furthermore, developing solvent-free reaction conditions, potentially utilizing mechanochemistry (ball milling) or solar thermal energy, offers a path to minimize waste and energy consumption. tandfonline.comnih.govrsc.org

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. nih.gov Exploring transition-metal catalysis, particularly with earth-abundant metals like nickel, can provide efficient and cost-effective pathways for C–S bond formation. researchgate.net Electrochemical synthesis, which uses electricity to drive reactions, presents a clean and sustainable alternative to traditional chemical oxidants or reductants. researchgate.netnih.gov

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into converting biomass-derived platform chemicals into the necessary precursors for arylsulfanyl ketone synthesis represents a significant frontier in sustainable chemistry. bohrium.comresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Arylsulfanyl Ketones
ParameterConventional ApproachPotential Green Approach
SolventsVolatile Organic Compounds (e.g., Toluene, DMF)Water, Ionic Liquids, Supercritical Fluids, Solvent-free
ReagentsStoichiometric, potentially hazardousCatalytic (e.g., transition metals, enzymes), Electrochemical
Energy SourceConventional heating (fossil fuels)Microwave irradiation, Ultrasound, Solar thermal energy
Atom EconomyOften low to moderateHigh, minimizing byproducts
Waste ProfileSignificant generation of hazardous wasteMinimal waste, easier to treat

Unveiling Novel Reactivity Profiles and Catalytic Systems

The reactivity of this compound is largely dictated by the interplay between the carbonyl group, the adjacent sulfide (B99878) linkage, and the aromatic ring. Future research should aim to explore and exploit this reactivity through the development of novel catalytic systems. Transition metal-catalyzed reactions have proven highly effective for C–S bond formation and activation. rsc.orgacs.org

Promising avenues for investigation include:

Palladium and Nickel Catalysis: These metals are attractive for their ability to catalyze C–S bond formation under mild conditions with high regioselectivity. researchgate.netrsc.org Future work could focus on developing more active and robust catalysts for coupling reactions involving 3-chlorothiophenol (B146429) and a propanone equivalent, or for post-synthesis modifications of the arylsulfanyl ketone scaffold.

C–H Bond Functionalization: Direct C–H functionalization is a powerful strategy that enhances atom economy by avoiding pre-functionalized starting materials. wpmucdn.comnih.gov Developing catalytic systems that can selectively activate C–H bonds on the aromatic ring or the propanone backbone of the target molecule would open up new pathways for creating more complex derivatives.

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to initiate organic transformations. acs.org Investigating the photocatalytic behavior of this compound, for instance in cycloadditions or allylic functionalization reactions with alkenes, could unveil unique reactivity patterns not accessible through thermal methods. acs.org

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, particularly those that are catalyzed or involve multiple steps, detailed mechanistic studies are essential. The inherent instability of many organosulfur intermediates makes experimental probing difficult, highlighting the need for computational approaches. researchgate.netchemrxiv.org

Future mechanistic investigations should focus on:

Thiol-Michael Additions: If the ketone is used as a Michael acceptor after an appropriate modification, understanding the mechanism of thiol addition is critical. uq.edu.au Studies could elucidate the role of catalysts, pH, and solvent in influencing the reaction pathway and kinetics. uq.edu.aunih.gov

Catalytic Cycles: For transition-metal-catalyzed syntheses, elucidating the complete catalytic cycle—including oxidative addition, reductive elimination, and the nature of the active catalytic species—is paramount for catalyst improvement.

Decomposition Pathways: Polysulfide intermediates, which can form under certain reaction conditions, are often unstable. researchgate.netchemrxiv.org Computational studies using Density Functional Theory (DFT) can model the decomposition pathways of such fleeting intermediates, providing insights that are challenging to obtain experimentally. researchgate.netchemrxiv.org

Synergistic Integration of Experimental and Computational Approaches

The most powerful insights into chemical systems often arise from a close collaboration between experimental and computational chemistry. numberanalytics.com For a molecule like this compound, this synergy can accelerate discovery and deepen understanding. Computational studies can predict reaction outcomes and elucidate complex mechanisms, while experimental work can validate these predictions and provide real-world data. nih.govescholarship.org

Key areas for synergistic research include:

Mechanism Elucidation: As mentioned, DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.netnumberanalytics.com These computational models can then guide experimental studies, such as kinetic isotope effect measurements or intermediate trapping experiments, to verify the proposed mechanism.

Catalyst Design: Computational screening can be used to predict the efficacy of various ligands and metal centers for specific transformations, such as asymmetric hydrogenations or cross-coupling reactions. This in-silico design process can significantly reduce the experimental effort required to identify optimal catalytic systems.

Spectroscopic Analysis: Quantum chemical calculations can predict spectroscopic properties (e.g., NMR, IR spectra) of proposed intermediates or products, aiding in their experimental identification and characterization.

Table 2: Synergistic Workflow for Investigating a New Reaction
PhaseComputational ApproachExperimental Approach
1. HypothesisPredict reaction feasibility and potential pathways using DFT.Initial screening of reaction conditions (catalyst, solvent, temp.).
2. MechanismCalculate transition state energies and identify key intermediates.Kinetic studies, trapping experiments, isotopic labeling.
3. OptimizationScreen virtual libraries of catalysts or substrates for improved reactivity/selectivity.Systematic optimization of reaction parameters based on computational leads.
4. ValidationPredict spectroscopic data of intermediates/products.Isolate and characterize products and intermediates using spectroscopy (NMR, MS, X-ray).

Expanding the Scope of Biocatalytic Applications for Stereocontrol

Biocatalysis offers unparalleled selectivity, particularly for the synthesis of chiral molecules, under mild, environmentally friendly conditions. researchgate.netresearchgate.net The ketone functionality in this compound makes it an attractive target for stereoselective reduction to produce a chiral alcohol. Furthermore, the sulfur atom can be oxidized to a chiral sulfoxide. acsgcipr.org

Future research in this area should explore:

Asymmetric Reduction: Employing ketoreductase (KRED) enzymes for the enantioselective reduction of the carbonyl group. researchgate.net Screening diverse KRED libraries and employing protein engineering could yield biocatalysts that produce the corresponding chiral alcohol with high yield and excellent enantiomeric excess. researchgate.netmanchester.ac.uk

Asymmetric Sulfoxidation: Using monooxygenase enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to catalyze the enantioselective oxidation of the sulfide to a chiral sulfoxide. acsgcipr.org Chiral sulfoxides are valuable building blocks in asymmetric synthesis. researchgate.netacsgcipr.org

Chemoenzymatic Cascades: Designing multi-step, one-pot syntheses that combine chemical and enzymatic steps. researchgate.net For example, a chemical step could be used to form the arylsulfanyl ketone, followed by an in-situ enzymatic reduction to afford the chiral product, avoiding costly isolation and purification of intermediates. researchgate.netrsc.org

Exploration of Atmospheric Chemistry Relevance of Organosulfur Compounds

Organosulfur compounds can play a significant role in atmospheric chemistry, contributing to the formation of aerosols which impact air quality and climate. goldschmidt.infoacs.org While many atmospheric studies focus on naturally occurring sulfur compounds, anthropogenic molecules containing both sulfur and carbonyl functionalities, like this compound, could have relevance if released into the environment. The atmospheric fate of such compounds is primarily determined by their reactivity with hydroxyl (OH) radicals and photolysis. dcu.iemdpi.com

Future research directions could include:

Atmospheric Lifetime Estimation: Determining the rate constants for the gas-phase reaction of this compound with OH radicals. researchgate.netcopernicus.org This data is crucial for calculating its atmospheric lifetime and assessing its potential for long-range transport. dcu.ie

Degradation Product Identification: Identifying the products formed from its atmospheric oxidation. nih.gov The degradation of this molecule could lead to the formation of inorganic sulfate, contributing to secondary organic aerosol (SOA) mass, as well as chlorinated aromatic byproducts. nih.govcopernicus.org

Aerosol Formation Potential: Investigating whether the oxidation products have low enough volatility to partition into the aerosol phase. Organosulfates are known components of atmospheric aerosols, and understanding the pathways to their formation from precursor compounds is an active area of research. copernicus.orgunc.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.